4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure, and is substituted with hydroxy, methoxy, and phenethyl groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating diseases or conditions related to its biological activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through multi-step organic synthesis. The synthetic route typically involves the formation of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the substituents. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bonds in the pyrrolo[3,4-d]pyrimidine core can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar compounds to 4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:
4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one: Known for its use in organic synthesis and potential biological activity.
2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid: Involved in plant cell wall cross-linking.
4-hydroxy-3-methoxyphenylacetonitrile: A phenolic glycoside with potential biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolo[3,4-d]pyrimidine core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-29-15-6-3-13(4-7-15)9-10-25-12-16-19(21(25)27)20(24-22(28)23-16)14-5-8-17(26)18(11-14)30-2/h3-8,11,20,26H,9-10,12H2,1-2H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFIACEKYOQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=C(C=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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